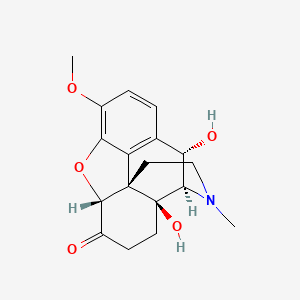

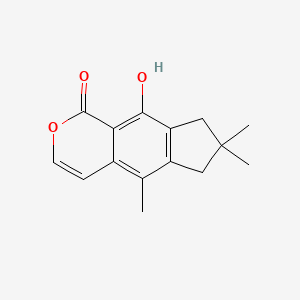

Fomajorin D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

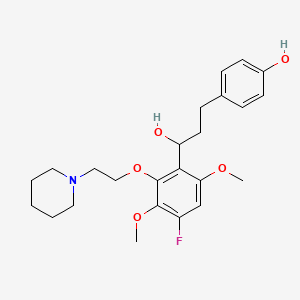

Fomajorin D est un métabolite dérivé du champignon Fomes annosus (Fr.) Cooke.

Préparation des Méthodes

Voies de Synthèse et Conditions de Réaction : this compound peut être synthétisé par des cyclotrimérisations [2 + 2 + 2] régiosélectives d’alcynes à partir de diynes et d’alcynes. Cette méthode implique la cyclisation du pyrophosphate de trans, trans-farnésyle, un précurseur de type humulène . Les conditions de réaction impliquent généralement l’utilisation de catalyseurs spécifiques et de milieux contrôlés pour garantir la régiosélectivité et le rendement souhaités .

Méthodes de Production Industrielle : La production industrielle de this compound n’est pas largement documentée, mais elle implique probablement des voies de synthèse similaires à celles utilisées en laboratoire. L’extensibilité de ces méthodes dépendrait de la disponibilité des précurseurs et de l’efficacité des conditions de réaction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fomajorin D can be synthesized through regioselective [2 + 2 + 2] alkyne cyclotrimerizations of diynes with alkynes. This method involves the cyclization of trans, trans-farnesyl pyrophosphate, a humulene-type precursor . The reaction conditions typically include the use of specific catalysts and controlled environments to ensure the desired regioselectivity and yield .

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of precursors and the efficiency of the reaction conditions .

Analyse Des Réactions Chimiques

Types de Réactions : Fomajorin D subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pour des applications spécifiques .

Réactifs et Conditions Communs : Les réactifs courants utilisés dans les réactions impliquant this compound comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions de réaction sont soigneusement contrôlées pour obtenir les résultats souhaités, tels que des températures, des pressions et des niveaux de pH spécifiques .

Principaux Produits Formés : Les principaux produits formés à partir des réactions impliquant this compound dépendent du type de réaction et des réactifs utilisés. Par exemple, les réactions d’oxydation peuvent produire des dérivés oxydés, tandis que les réactions de réduction peuvent produire des formes réduites du composé .

Applications de la Recherche Scientifique

This compound a un large éventail d’applications de recherche scientifique, notamment son utilisation en chimie, en biologie, en médecine et dans l’industrie. En chimie, il sert de composé modèle pour étudier la biosynthèse des sesquiterpènes et les mécanismes réactionnels . En biologie, il est utilisé pour étudier les voies métaboliques des champignons et d’autres organismes . En médecine, la structure et les propriétés uniques de this compound en font un candidat potentiel pour le développement de médicaments et les applications thérapeutiques . Dans l’industrie, il peut être utilisé dans la synthèse d’autres composés et matériaux précieux .

Applications De Recherche Scientifique

Fomajorin D has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying sesquiterpene biosynthesis and reaction mechanisms . In biology, it is used to investigate the metabolic pathways of fungi and other organisms . In medicine, this compound’s unique structure and properties make it a candidate for drug development and therapeutic applications . In industry, it can be utilized in the synthesis of other valuable compounds and materials .

Mécanisme D'action

Le mécanisme d’action de Fomajorin D implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est dérivé du pyrophosphate de farnésyle par une série d’étapes de cyclisation et de clivage oxydatif . Les effets du composé sont médiés par sa capacité à interagir avec diverses enzymes et récepteurs, influençant les voies métaboliques et de signalisation .

Comparaison Avec Des Composés Similaires

Composés Similaires : Fomajorin D fait partie d’une famille de sesquiterpènes, qui comprend des composés comme Fomajorin S et d’autres sesquiterpènes illudalane . Ces composés partagent des voies biosynthétiques et des caractéristiques structurales similaires, mais diffèrent par leurs propriétés chimiques et leurs activités biologiques spécifiques .

Unicité : Ce qui distingue this compound de ses composés similaires, c’est sa synthèse régiosélective unique et les réactions spécifiques qu’il subit.

Propriétés

Numéro CAS |

85533-03-5 |

|---|---|

Formule moléculaire |

C15H16O3 |

Poids moléculaire |

244.28 g/mol |

Nom IUPAC |

9-hydroxy-5,7,7-trimethyl-6,8-dihydrocyclopenta[g]isochromen-1-one |

InChI |

InChI=1S/C15H16O3/c1-8-9-4-5-18-14(17)12(9)13(16)11-7-15(2,3)6-10(8)11/h4-5,16H,6-7H2,1-3H3 |

Clé InChI |

PKEYQFBXSBAZRB-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C=COC(=O)C2=C(C3=C1CC(C3)(C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.